Ethyl 2-phenylallophanate

Description

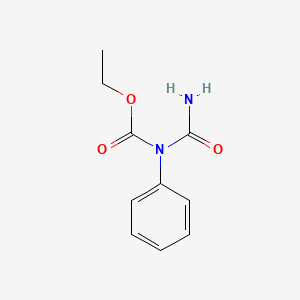

Ethyl 2-phenylallophanate is an organic compound with the chemical formula C10H12N2O3. It is known for its anticonvulsive properties and has been studied for various applications in chemistry and industry . The compound is characterized by the presence of an allophanate group, which is a derivative of urethane.

Properties

CAS No. |

35104-18-8 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl N-carbamoyl-N-phenylcarbamate |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)12(9(11)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,13) |

InChI Key |

VCGUVRCFKLUCRS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N(C1=CC=CC=C1)C(=O)N |

Canonical SMILES |

CCOC(=O)N(C1=CC=CC=C1)C(=O)N |

Other CAS No. |

35104-18-8 |

Synonyms |

ethyl phenyl allophanate SCS 35 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-phenylallophanate can be synthesized through the reaction of phenyl isocyanate with ethyl urethane. This reaction typically occurs at high temperatures (≥170°C) and involves the formation of an intermediate allophanate product . The reaction conditions, such as the NCO/urethane ratio, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of ethyl phenyl allophanate involves the use of advanced techniques such as MALDI-TOF spectrometry and NMR spectroscopy to monitor the reaction and ensure the quality of the product . The process is optimized to achieve high yields and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-phenylallophanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert ethyl phenyl allophanate into simpler compounds.

Substitution: The allophanate group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can produce amines and alcohols .

Scientific Research Applications

Ethyl 2-phenylallophanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl phenyl allophanate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with neurotransmitter receptors in the brain, modulating their activity and reducing the occurrence of seizures.

Pathways Involved: It affects the GABAergic and glutamatergic pathways, which are crucial for maintaining the balance between excitation and inhibition in the nervous system.

Comparison with Similar Compounds

Ethyl 2-phenylallophanate can be compared with other similar compounds, such as:

Phenyl isocyanate: A precursor in the synthesis of ethyl phenyl allophanate, known for its high reactivity.

Ethyl urethane: Another precursor, used in the formation of the allophanate group.

Other Allophanates: Compounds with similar structures but different substituents, which may exhibit varying reactivity and applications

Uniqueness: this compound stands out due to its specific anticonvulsive properties and its versatility in chemical synthesis and industrial applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in multiple fields .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-phenylallophanate, and what factors influence yield optimization?

- Methodological Answer : this compound is typically synthesized via condensation reactions between phenyl isocyanate and ethyl allophanate precursors. Key factors affecting yield include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or organocatalysts to enhance reaction kinetics .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Reactions often require reflux conditions (80–120°C) to minimize side-product formation.

- Purity of reagents : Impurities in phenyl isocyanate (>98% purity) can reduce yield by 15–20% .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DMF | 100 | 72 |

| None | THF | 80 | 48 |

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., DFT simulations) to confirm substituent positions .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .

- HPLC : Assess purity (>95% threshold) using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of this compound, and how can conflicting kinetic data be resolved?

- Methodological Answer : Conflicting kinetic models (e.g., first-order vs. pseudo-first-order) often arise from:

- Reagent stoichiometry : Excess phenyl isocyanate may mask rate-limiting steps.

- In situ intermediate detection : Use time-resolved FTIR or Raman spectroscopy to track transient species .

- Computational validation : Apply density functional theory (DFT) to model reaction pathways and compare activation energies with experimental data .

- Resolution Strategy : Conduct controlled experiments with isotopic labeling (e.g., ¹⁵N-phenyl isocyanate) to trace reaction intermediates .

Q. How do contradictory reports on this compound’s bioactivity in enzymatic inhibition studies arise, and how can researchers address them?

- Methodological Answer : Discrepancies often stem from:

- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) alter enzyme-substrate binding .

- Enzyme source : Species-specific isoforms (e.g., human vs. murine acetylcholinesterase) exhibit differing inhibition constants (Ki).

- Mitigation Steps :

- Standardize protocols using guidelines from Beilstein Journal of Organic Chemistry (e.g., pre-incubation time, substrate concentration) .

- Perform dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA with p < 0.05) .

Q. What computational approaches are suitable for predicting this compound’s reactivity in novel chemical environments?

- Methodological Answer :

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

- Quantum mechanical calculations : Employ Gaussian 16 for transition-state modeling or frontier molecular orbital (FMO) analysis .

- Machine learning : Train models on existing reactivity datasets (e.g., USPTO) to predict regioselectivity in functionalization reactions.

Methodological Best Practices

- Data Management : Raw spectral data (NMR, MS) should be archived in supplementary materials with metadata (e.g., instrument parameters, calibration dates) .

- Ethical Reporting : Disclose limitations (e.g., solvent toxicity, scalability issues) in the "Experimental" section to ensure reproducibility .

- Critical Analysis : Use funnel plots or Bland-Altman analysis to assess bias in conflicting datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.